Lipophilicity Differentiation: Ethyl 2-Amino-4-phenylpyrimidine-5-carboxylate vs. C4-Methyl and Methyl Ester Analogs
Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate exhibits a computed cLogP of 2.48, representing a 1.35 log unit increase over the C4-methyl-substituted analog ethyl 2-amino-4-methylpyrimidine-5-carboxylate (cLogP = 1.13) [1] and a 1.64 log unit increase over the methyl ester analog methyl 2-amino-4-phenylpyrimidine-5-carboxylate (cLogP = 0.84) [2]. This lipophilicity gain is attributable to the combined effect of the C4 phenyl ring and the C5 ethyl ester, providing a wider cLogP window for tuning absorption and distribution properties in lead optimization without introducing additional polar functionality.
| Evidence Dimension | Computed partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.48 (ethyl 2-amino-4-phenylpyrimidine-5-carboxylate, CAS 77995-05-2) |
| Comparator Or Baseline | cLogP = 1.13 (ethyl 2-amino-4-methylpyrimidine-5-carboxylate, CAS 81633-29-6); cLogP = 0.84 (methyl 2-amino-4-phenylpyrimidine-5-carboxylate, CAS 1150163-80-6) |
| Quantified Difference | ΔcLogP = +1.35 (vs. C4-methyl analog); ΔcLogP = +1.64 (vs. methyl ester analog) |
| Conditions | Computed values from chemical database entries (standardized algorithm; no experimental logP available for the target compound) |
Why This Matters
Higher lipophilicity expands the accessible chemical space for membrane-permeable inhibitor design; procurement of the ethyl ester rather than the methyl ester avoids a ~1.6 log unit lipophilicity deficit that may compromise cell-based assay performance.
- [1] Kepuchina.cn. Ethyl 2-amino-4-methylpyrimidine-5-carboxylate cLogP = 1.12510. CAS 81633-29-6. View Source
- [2] Molbase.cn. Methyl 2-amino-4-phenylpyrimidine-5-carboxylate cLogP = 0.84280. CAS 1150163-80-6. View Source
- [3] yybyy.com. Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate cLogP = 2.4837. CAS 77995-05-2. View Source
